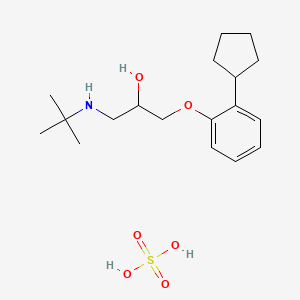
Penbutolol (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penbutolol sulfate is a compound belonging to the beta-blocker class of drugs. It is primarily used to treat hypertension by binding to both beta-1 and beta-2 adrenergic receptors, making it a non-selective beta-blocker . Penbutolol sulfate can act as a partial agonist at beta adrenergic receptors, exhibiting sympathomimetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Penbutolol sulfate is synthesized through a series of chemical reactions involving the formation of the core structure followed by sulfonation. The synthetic route typically involves the reaction of tert-butylamine with 2-cyclopentylphenol to form the intermediate, which is then reacted with epichlorohydrin to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of penbutolol sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its sulfate form .
Analyse Des Réactions Chimiques
Types of Reactions
Penbutolol sulfate undergoes various chemical reactions, including:
Oxidation: Penbutolol sulfate can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Penbutolol sulfate can undergo nucleophilic substitution reactions, particularly at the beta-adrenergic receptor sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of penbutolol sulfate, which can have varying pharmacological properties .
Applications De Recherche Scientifique
Penbutolol sulfate has a wide range of scientific research applications:
Mécanisme D'action
Penbutolol sulfate exerts its effects by acting on the beta-1 adrenergic receptors in both the heart and the kidney. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). This increase in cAMP ultimately alters the movement of calcium ions in heart muscle, increasing heart rate. Penbutolol sulfate blocks this pathway, thereby decreasing heart rate and lowering blood pressure .
Comparaison Avec Des Composés Similaires
Penbutolol sulfate is unique among beta-blockers due to its non-selective binding to both beta-1 and beta-2 adrenergic receptors and its partial agonist activity. Similar compounds include:
Propranolol: Another non-selective beta-blocker but without partial agonist activity.
Atenolol: A selective beta-1 blocker with no activity on beta-2 receptors.
Metoprolol: Similar to atenolol, it selectively binds to beta-1 receptors.
Penbutolol sulfate’s unique properties make it a valuable compound in both clinical and research settings.
Propriétés
Formule moléculaire |
C18H31NO6S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
KTXVDQNRHZQBOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


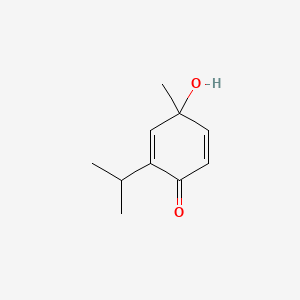
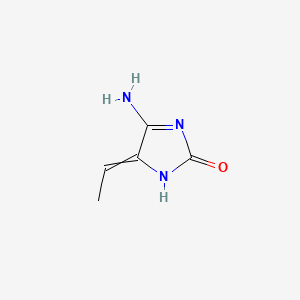
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
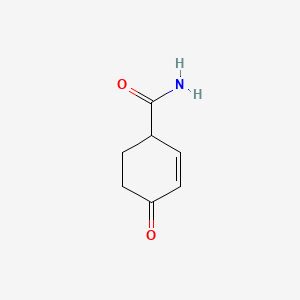

![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
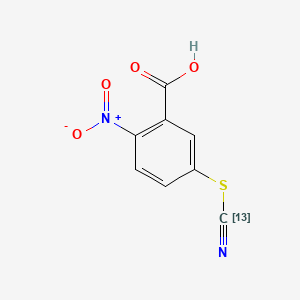
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
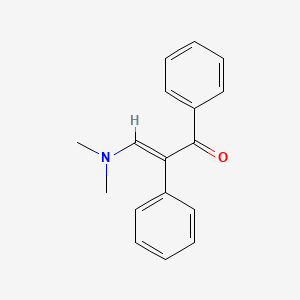
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

